molecular formula C8H8N2O5 B12247703 Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B12247703
M. Wt: 212.16 g/mol
InChI Key: BTSQPOVYULGIEC-UHFFFAOYSA-N
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Description

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group and an oxo group attached to a pyridine ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the following steps:

    Nitration: The starting material, 2-oxopyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Esterification: The nitrated product is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-(5-amino-2-oxopyridin-1(2H)-yl)acetic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetic acid.

Scientific Research Applications

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-amino-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(5-nitro-3-oxopyridin-1(2H)-yl)acetate: Similar structure but with the nitro group at the 3-position.

Uniqueness

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is unique due to the specific positioning of the nitro and oxo groups on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methyl ester group also provides a site for further chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

methyl 2-(5-nitro-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C8H8N2O5/c1-15-8(12)5-9-4-6(10(13)14)2-3-7(9)11/h2-4H,5H2,1H3

InChI Key

BTSQPOVYULGIEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=CC1=O)[N+](=O)[O-]

Origin of Product

United States

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